molecular formula C21H15ClFNO3 B2817685 [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate CAS No. 1321968-20-0

[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate

Cat. No.: B2817685
CAS No.: 1321968-20-0
M. Wt: 383.8
InChI Key: LRJKDCPZTDQZOA-ZMOGYAJESA-N
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Description

[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, an iminomethyl linkage, a methoxyphenyl group, and a fluorobenzoate moiety

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique reactivity and stability make it suitable for use in various industrial processes, including the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imine linkage: This step involves the condensation of 2-chlorobenzaldehyde with 2-methoxyaniline in the presence of an acid catalyst to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The fluorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-[(2-Chlorophenyl)iminomethyl]-2-methoxybenzaldehyde or 4-[(2-Chlorophenyl)iminomethyl]-2-methoxybenzoic acid.

    Reduction: Formation of 4-[(2-Chlorophenyl)aminomethyl]-2-methoxyphenyl 4-fluorobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate involves its interaction with specific molecular targets. The imine linkage and the fluorobenzoate moiety are key functional groups that contribute to its biological activity. These groups may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] benzoate: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    [4-[(2-Chlorophenyl)iminomethyl]-2-hydroxyphenyl] 4-fluorobenzoate: Similar structure but with a hydroxy group instead of a methoxy group, which may influence its chemical properties and applications.

Uniqueness

[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate is unique due to the presence of both the methoxy group and the fluorobenzoate moiety. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[4-[(2-chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFNO3/c1-26-20-12-14(13-24-18-5-3-2-4-17(18)22)6-11-19(20)27-21(25)15-7-9-16(23)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKDCPZTDQZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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